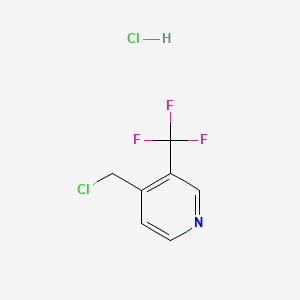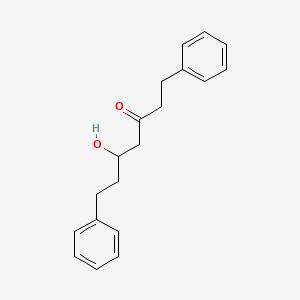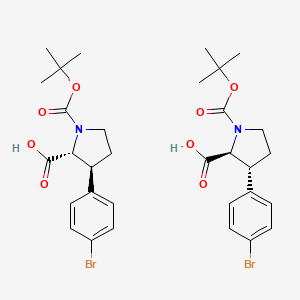
4,4,6a,6b,11,11,14b-Heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
28-deMethyl-beta-aMyrone is a natural product belonging to the lignan class. It is a triterpene compound primarily derived from the Pistacia lentiscus var. Chia plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 28-deMethyl-beta-aMyrone involves several steps. One common method includes the use of alkyl isocyanides, dialkyl acetylenedicarboxylates, and benzylamine derivatives in the presence of 2,2-dichloroethanoyl chloride. This reaction occurs in dichloromethane at ambient temperature, producing the desired compound in excellent yields .
Industrial Production Methods
Industrial production of 28-deMethyl-beta-aMyrone typically involves extraction from natural sources, such as the Pistacia lentiscus var. Chia plant. The compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
28-deMethyl-beta-aMyrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
28-deMethyl-beta-aMyrone has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It serves as a tool for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 28-deMethyl-beta-aMyrone involves its interaction with specific molecular targets. It acts as an antitoxin by effectively neutralizing the toxic effects of Staphylococcal enterotoxins. This interaction likely involves binding to the toxins and preventing them from exerting their harmful effects on cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: An antibiotic with a similar chemical structure that binds to the 50S ribosomal subunit, preventing protein synthesis.
Pentamycin: Another compound with antitoxin properties, used to neutralize various bacterial toxins.
Uniqueness
28-deMethyl-beta-aMyrone is unique due to its specific antitoxin activity against Staphylococcal enterotoxins.
Propriétés
Formule moléculaire |
C29H46O |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3 |
Clé InChI |
QQKXTWZLGUEVGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

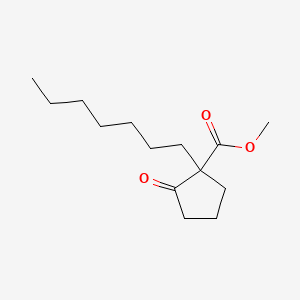
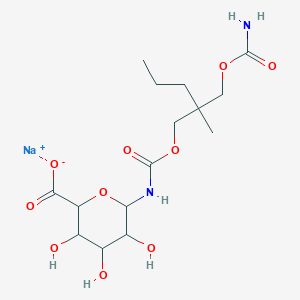
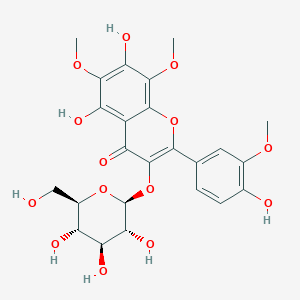
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
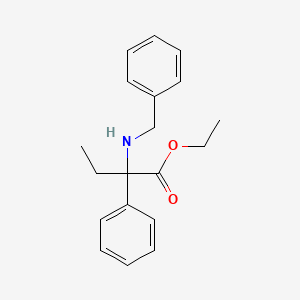
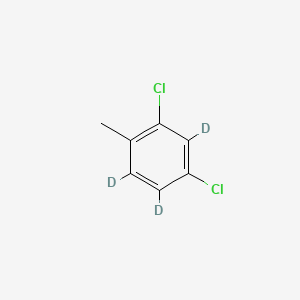
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
